molecular formula C17H11ClN4O3S B2452050 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide CAS No. 1105221-55-3

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B2452050
CAS No.: 1105221-55-3
M. Wt: 386.81
InChI Key: FZSNPSWABMOVGO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O3S and its molecular weight is 386.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.

Mode of Action

The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project , it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.

Biochemical Pathways

This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.

Pharmacokinetics

Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential

Result of Action

Given its potential role in reversing fungal drug resistance , it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNPSWABMOVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.